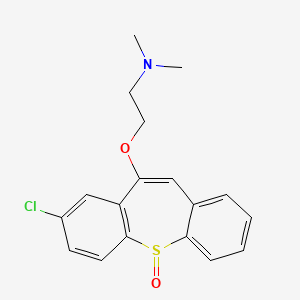
Zotepine S-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zotepine S-oxide is a useful research compound. Its molecular formula is C18H18ClNO2S and its molecular weight is 347.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Scientific Research Applications
1. Antipsychotic Efficacy
Zotepine S-oxide has been studied for its effectiveness in treating various psychiatric disorders. Clinical reviews indicate that zotepine is effective in reducing symptoms associated with schizophrenia and bipolar disorder, with a lower incidence of extrapyramidal side effects compared to traditional antipsychotics .
2. Drug Delivery Systems
Recent studies have focused on enhancing the delivery of zotepine through innovative formulations such as nanosuspensions and self-microemulsifying drug delivery systems (SMEDDS). These formulations aim to improve the bioavailability of zotepine by facilitating better absorption across biological membranes.
- Nanosuspension Development : A study demonstrated the formulation of zotepine-loaded nanosuspensions that significantly improved brain targeting in animal models. The optimized formulation showed a particle size conducive to enhanced absorption and a higher area under the curve (AUC) when administered intranasally compared to intravenous solutions .
| Formulation Type | Particle Size (nm) | AUC Increase (fold) | Administration Route |
|---|---|---|---|
| Nanosuspension | 519.26 ± 10.44 | 8.6 | Intranasal |
| Nanosuspension | 330.2 ± 12.90 | 10.79 | Intranasal |
- Self-Microemulsifying Drug Delivery Systems (SMEDDS) : Research indicates that SMEDDS can enhance the solubility and oral bioavailability of zotepine. These systems utilize lipid-based formulations that facilitate drug absorption through lymphatic pathways, thereby bypassing extensive first-pass metabolism .
Case Studies
Case Study 1: Efficacy in Schizophrenia
A clinical case highlighted a patient with paranoid schizophrenia who experienced significant symptom relief on a low dose of zotepine. The patient exhibited reduced hallucinations and improved overall functioning without severe side effects, indicating the potential for this compound to provide effective treatment options for sensitive populations .
Case Study 2: Safety Profile in Bipolar Disorder
In another study involving patients with bipolar disorder, zotepine was administered as part of a maintenance therapy regimen. The results demonstrated that patients maintained mood stability with minimal side effects, reinforcing the safety profile of this compound in long-term psychiatric care .
Propriétés
Formule moléculaire |
C18H18ClNO2S |
|---|---|
Poids moléculaire |
347.9 g/mol |
Nom IUPAC |
2-(3-chloro-11-oxobenzo[b][1]benzothiepin-5-yl)oxy-N,N-dimethylethanamine |
InChI |
InChI=1S/C18H18ClNO2S/c1-20(2)9-10-22-16-11-13-5-3-4-6-17(13)23(21)18-8-7-14(19)12-15(16)18/h3-8,11-12H,9-10H2,1-2H3 |
Clé InChI |
GPQLECKPRFIPAC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCOC1=CC2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















